Paxiphylline E: A Technical Guide to its Natural Source, Isolation, and Biological Activity
Paxiphylline E: A Technical Guide to its Natural Source, Isolation, and Biological Activity
A Note on Nomenclature: Scientific literature predominantly refers to the indole-diterpene mycotoxin produced by Penicillium paxilli as Paxilline (B40905) . The term "Paxiphylline E" does not yield significant results in established scientific databases. This guide will, therefore, focus on Paxilline, with the assumption that "Paxiphylline E" may be a rare, specific derivative or a variation in nomenclature. The methodologies and data presented are foundational to the study of paxilline-type compounds.
Executive Summary
Paxilline is a potent tremorgenic mycotoxin that has garnered significant scientific interest due to its specific and potent inhibition of large-conductance calcium-activated potassium (BK) channels. This property makes it an invaluable pharmacological tool for investigating the physiological roles of these channels and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the natural source of paxilline, detailed protocols for its isolation and purification, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Natural Source and Biosynthesis
The primary and most well-characterized natural source of paxilline is the filamentous fungus Penicillium paxilli.[1] First isolated in 1975, this saprophytic fungus can be readily cultured in a laboratory setting, making it a suitable organism for the production and study of paxilline and other indole-diterpenes. While P. paxilli is the principal producer, paxilline has also been identified in other fungal species, including those from the genera Aspergillus, Claviceps, and Emericella.
The biosynthesis of paxilline is a complex process orchestrated by a cluster of genes within the fungal genome. The pathway begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and an indole (B1671886) moiety derived from tryptophan biosynthesis. A series of enzymatic reactions, including prenylation, epoxidation, cyclization, and oxidation, lead to the formation of the final hexacyclic structure of paxilline. The biosynthesis is understood to proceed through several key intermediates, including paspaline (B1678556) and 13-desoxypaxilline.[2]
Isolation and Purification of Paxilline
The isolation of paxilline from Penicillium paxilli cultures involves fermentation, extraction, and chromatographic purification. The following sections detail the experimental protocols for each of these stages.
Fermentation of Penicillium paxilli
A submerged fermentation process is employed for the production of paxilline. The following protocol is a synthesis of methodologies described in the scientific literature.
Experimental Protocol: Submerged Fermentation
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Organism: Penicillium paxilli (e.g., ATCC 26601).
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Media: A suitable liquid medium is Czapek Dox broth supplemented with 5 g/L yeast extract (CDYE). The composition per liter is:
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Sucrose: 30 g
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NaNO₃: 3 g
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K₂HPO₄: 1 g
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MgSO₄·7H₂O: 0.5 g
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KCl: 0.5 g
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FeSO₄·7H₂O: 0.01 g
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Yeast Extract: 5 g
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Adjust pH to 7.3.
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Inoculum Development:
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Grow cultures on potato dextrose agar (B569324) (PDA) plates for 7 days at 27°C.
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Prepare a spore suspension by washing the surface of the agar with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
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Use this spore suspension to inoculate the liquid fermentation medium.
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Fermentation Conditions:
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Conduct the fermentation in a stirred-tank fermenter at 27°C with aeration and agitation.
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Maintain the culture for 6-7 days. Paxilline biosynthesis typically commences after the exhaustion of glucose from the medium.[3]
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Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration. The paxilline is primarily located within the mycelia.
Extraction of Paxilline
The intracellular paxilline is extracted from the fungal mycelia using organic solvents.
Experimental Protocol: Solvent Extraction
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Mycelia Preparation: Freeze-dry the harvested mycelia to remove water.
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Extraction:
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Grind the dried mycelia to a fine powder.
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Extract the powdered mycelia with a suitable organic solvent such as chloroform (B151607) or ethyl acetate. This can be done by soaking the mycelia in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process multiple times to ensure complete recovery.
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Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
The crude extract is subjected to one or more chromatographic steps to isolate pure paxilline.
Experimental Protocol: Column and Preparative HPLC
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Column Chromatography (Initial Purification):
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Stationary Phase: Silica (B1680970) gel (60-120 mesh).
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Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
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Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate. For example, start with 100% hexane and gradually increase the concentration of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the presence of paxilline using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:acetone, 93:7) and visualization under UV light.
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Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
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Column: A preparative reverse-phase C18 column.
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Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol. The exact gradient profile should be optimized based on analytical HPLC analysis of the partially purified fractions.
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Detection: UV detection at a wavelength where paxilline has a strong absorbance (e.g., 230 nm and 280 nm).
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Fraction Collection: Collect the peak corresponding to paxilline.
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Final Step: Evaporate the solvent from the collected fraction to obtain pure paxilline. Confirm the purity using analytical HPLC.
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Diagram of the Isolation and Purification Workflow for Paxilline
Caption: A generalized workflow for the isolation and purification of paxilline.
Quantitative Data
The following tables summarize the key quantitative data related to the production, physicochemical properties, and biological activity of paxilline.
Table 1: Fermentation Yield of Paxilline
| Parameter | Value | Reference |
| Organism | Penicillium paxilli | [3] |
| Fermentation Type | Submerged | [3] |
| Duration | 6 days | [3] |
| Yield | 1.5% (w/w) in freeze-dried cells | [3] |
Table 2: Physicochemical and Spectroscopic Data of Paxilline
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃NO₄ | |
| Molecular Weight | 435.56 g/mol | |
| Appearance | White to faintly yellow powder | |
| Melting Point | 252 °C | |
| ¹³C NMR (CDCl₃, δ in ppm) | ||
| C-2 | 83.16 | |
| C-3 | 199.50 | |
| C-4a | 119.16 | |
| C-4b | 76.78 | |
| C-5 | 42.69 | |
| C-6 | 23.95 | |
| C-6a | 43.04 | |
| C-7 | 27.16 | |
| C-8 | 72.79 | |
| C-9 | 72.38 | |
| C-10 | 16.91 | |
| C-11 | 16.20 | |
| C-12a | 47.96 | |
| C-12b | 37.45 | |
| C-12c | 37.45 | |
| C-13 | 40.23 | |
| C-14 | 20.91 | |
| C-14a | 49.38 | |
| Indole C-2 | 124.94 | |
| Indole C-3 | 116.68 | |
| Indole C-3a | 120.02 | |
| Indole C-4 | 139.92 | |
| Indole C-7a | 152.15 |
Table 3: Biological Activity of Paxilline
| Target | Activity | Value | Reference |
| BK Channels | Inhibition (IC₅₀) | ~10 nM (closed state) | |
| BK Channels | Inhibition (IC₅₀) | ~10 µM (open state) | |
| SERCA | Inhibition (IC₅₀) | 5 - 50 µM | [4] |
Mechanism of Action: BK Channel Inhibition
Paxilline is a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism of action is state-dependent, meaning its inhibitory potency is highly dependent on the conformational state of the channel.
Paxilline preferentially binds to the closed conformation of the BK channel. This binding stabilizes the closed state and reduces the probability of the channel opening. This allosteric modulation effectively decreases the closed-to-open equilibrium constant, rather than physically blocking the pore when the channel is open. Consequently, the inhibitory effect of paxilline is inversely proportional to the channel's open probability. Conditions that favor the open state, such as high intracellular calcium concentrations and membrane depolarization, significantly reduce the inhibitory effect of paxilline. It is understood that a single molecule of paxilline is sufficient to inhibit the channel, and its affinity for the closed state is over 500-fold greater than for the open state.
Diagram of the Signaling Pathway of Paxilline-mediated BK Channel Inhibition
Caption: Paxilline's mechanism of action on BK channels.
Conclusion
Paxilline, a secondary metabolite from Penicillium paxilli, remains a critical tool for researchers in pharmacology and neuroscience. Its specific mechanism of action as a state-dependent BK channel inhibitor provides a unique way to probe the function of these important ion channels. The protocols and data presented in this guide offer a comprehensive resource for the isolation, characterization, and application of paxilline in a research setting. Further investigation into paxilline and its analogs may lead to the development of novel therapeutic agents targeting ion channels.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Defining paxilline biosynthesis in Penicillium paxilli: functional characterization of two cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. medchemexpress.com [medchemexpress.com]
